molecular formula C23H23N3O6S B11234115 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11234115
M. Wt: 469.5 g/mol
InChI Key: AVRWJFVQMWMXEF-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features multiple functional groups, including benzodioxin, benzodioxepin, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic synthesis. The process may include:

  • Formation of the benzodioxin and benzodioxepin rings through cyclization reactions.
  • Introduction of the triazole ring via azide-alkyne cycloaddition (click chemistry).
  • Sulfanyl group incorporation through thiol-ene reactions or nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazole and benzodioxin moieties.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its complex structure and functional groups.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzodioxin and triazole rings may interact with specific amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE: Lacks the methoxy group, leading to different chemical properties.

    1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANE-1-ONE: Has a different alkyl chain length, affecting its reactivity and applications.

Uniqueness

The presence of both benzodioxin and benzodioxepin rings, along with the triazole and sulfanyl groups, makes 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE unique

Properties

Molecular Formula

C23H23N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H23N3O6S/c1-26-22(15-11-20-21(12-18(15)28-2)30-7-3-6-29-20)24-25-23(26)33-13-16(27)14-4-5-17-19(10-14)32-9-8-31-17/h4-5,10-12H,3,6-9,13H2,1-2H3

InChI Key

AVRWJFVQMWMXEF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC5=C(C=C4OC)OCCCO5

Origin of Product

United States

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